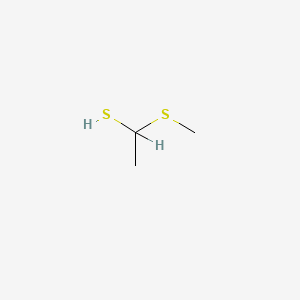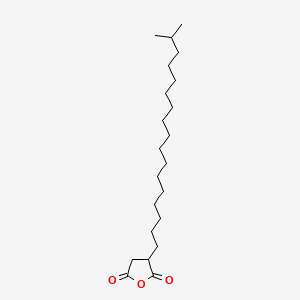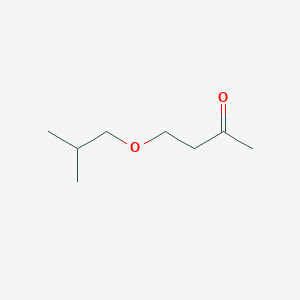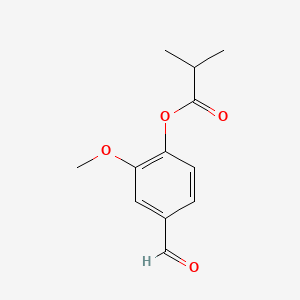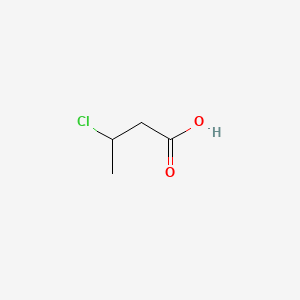
3-氯丁酸
描述
3-Chlorobutyric acid, also known as Butanoic acid, 3-chloro-, β-Chlorobutyric acid, 3-Chlorobutanoic acid, and beta-Chlorobutyric acid , is a chemical compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.550 Da .
Molecular Structure Analysis
The molecular structure of 3-Chlorobutyric acid consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Chlorobutyric acid has a density of 1.2±0.1 g/cm3, a boiling point of 191.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 47.1±6.0 kJ/mol and a flash point of 69.5±19.8 °C . The index of refraction is 1.447, and the molar refractivity is 27.0±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用
Medicine: Synthesis of Pharmaceuticals
3-Chlorobutyric acid is utilized in the synthesis of various pharmaceutical compounds. Its reactivity due to the chloro group makes it a valuable intermediate in the production of gamma-aminobutyric acid (GABA) analogs, which are significant in treating neurological disorders such as epilepsy and anxiety .
Agriculture: Plant Growth Regulators
In agriculture, 3-Chlorobutyric acid can be used to synthesize plant growth regulators. These compounds can alter the growth patterns in plants, potentially improving crop yields and resistance to pests .
Material Science: Polymer Synthesis
The compound finds application in material science, particularly in the synthesis of polymers. It can act as a monomer or a modifier to introduce chlorinated side chains, which can alter the physical properties of the polymers, such as their thermal stability and solubility .
Industrial Chemistry: Chemical Building Block
3-Chlorobutyric acid serves as a building block in industrial chemistry for producing a wide range of chemicals. Its derivative products are used in manufacturing solvents, plasticizers, and other industrial chemicals .
Environmental Science: Analytical Reagent
In environmental science, 3-Chlorobutyric acid can be used as an analytical reagent for the detection of chemical pollutants. Its properties allow for the creation of sensitive assays that can detect trace amounts of environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-Chlorobutyric acid is used in enzyme inhibition studies to understand the mechanism of action of various enzymes. This can provide insights into metabolic pathways and help in the design of inhibitors for therapeutic purposes .
Pharmacology: Drug Metabolism Research
In pharmacology, researchers use 3-Chlorobutyric acid to study drug metabolism. It can be used to synthesize metabolites of drugs, aiding in the understanding of their pharmacokinetics and pharmacodynamics .
Chemistry Research: Organic Synthesis
Finally, in chemistry research, 3-Chlorobutyric acid is a versatile reagent in organic synthesis. It is used to introduce chloro-functionalities into organic molecules, which is a crucial step in the synthesis of many organic compounds .
安全和危害
3-Chlorobutyric acid is a questionable carcinogen with experimental tumorigenic data . It causes burns (Risk Statement 34) and emits toxic fumes of Cl− when heated to decomposition . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice (Safety Statement 26) .
属性
IUPAC Name |
3-chlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMVPPCXNTVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883783 | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobutyric acid | |
CAS RN |
1951-12-8 | |
| Record name | 3-Chlorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-chlorobutyric acid be degraded by bacteria, and if so, how?
A2: Yes, certain bacteria can utilize 3-chlorobutyric acid as a sole carbon source for growth. Research has shown that a strain of Rhodococcus sp. can degrade 3-chlorobutyric acid by removing the chlorine atom through the action of a dehalogenase enzyme. This enzyme specifically acts on chlorinated aliphatic acids with the halogen in the β-position. [] Another study isolated Bacillus cereus WH2 which was able to degrade 97% of a related compound, 3-chloropropionic acid, within 36 hours. This bacterium utilizes a novel β-specific dehalogenase enzyme. []
Q2: Are there any potential applications of 3-chlorobutyric acid in organic synthesis?
A3: Yes, 3-chlorobutyric acid can serve as a useful building block in organic synthesis. For example, it can be converted into other valuable compounds, as demonstrated by its reaction with thionyl chloride in the presence of zinc chloride. This reaction leads to the production of oligomers containing 3-chlorobutyric acid and 3-hydroxybutyryl chloride residues, highlighting its potential for generating chlorine-containing oligomers. [] Another study describes the use of 3-chlorobutyric acid as a starting material in the synthesis of clevidipine butyrate, a pharmaceutical compound. []
Q3: Has 3-chlorobutyric acid been investigated for its potential to induce lung tumors?
A4: Yes, research has explored the tumorigenic potential of various organohalides, including 3-chlorobutyric acid, in strain A mice. While not as potent as some other compounds tested, 3-chlorobutyric acid was categorized as a "borderline tumorigenic compound" in this particular study, indicating the need for further investigation into its potential carcinogenicity. []
Q4: Are there any known concerns regarding the environmental impact of 3-chlorobutyric acid?
A4: While the provided research papers do not directly address the environmental impact of 3-chlorobutyric acid, its use as a building block in organic synthesis and its potential for bacterial degradation raise questions about its fate and effects in the environment. Further research is needed to evaluate its ecotoxicological profile and develop strategies for its safe handling, use, and disposal.
Q5: What alternatives to traditional chemical synthesis exist for producing derivatives of 3-chlorobutyric acid?
A6: The research highlights the potential for using biocatalytic approaches, such as employing bacterial dehalogenases, to generate specific derivatives of 3-chlorobutyric acid. These enzymatic methods offer advantages in terms of selectivity, environmental friendliness, and potential for producing specific isomers. Further research into identifying and optimizing such biocatalytic pathways could lead to more sustainable and efficient production methods. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




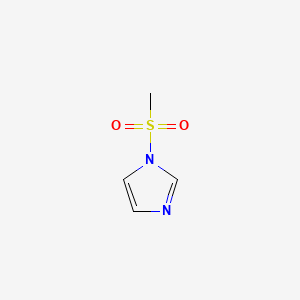
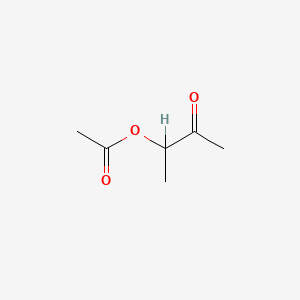
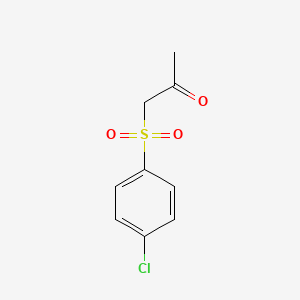
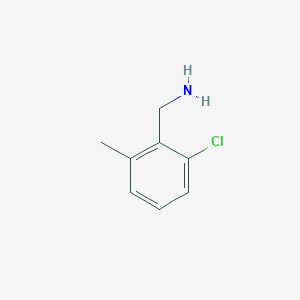

![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)



